Ethyl 6-ethynylpicolinate
CAS No.: 1379302-65-4
Cat. No.: VC3307140
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1379302-65-4 |
---|---|
Molecular Formula | C10H9NO2 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | ethyl 6-ethynylpyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H9NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h1,5-7H,4H2,2H3 |
Standard InChI Key | VQRWDYUSCLOARS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=CC(=N1)C#C |
Canonical SMILES | CCOC(=O)C1=CC=CC(=N1)C#C |
Introduction
Ethyl 6-ethynylpicolinate is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is also known by its IUPAC name, ethyl 6-ethynylpyridine-2-carboxylate, and its CAS number is 1379302-65-4 . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which includes an ethynyl group attached to a pyridine ring.
Synthesis and Applications
While specific synthesis details for ethyl 6-ethynylpicolinate are not widely documented in the available literature, compounds with similar structures often involve reactions that incorporate ethynyl groups into pyridine rings. These reactions typically require catalysts like copper(I) for alkyne-azide cycloadditions or other metal-catalyzed cross-coupling reactions .
Ethyl 6-ethynylpicolinate could potentially serve as a precursor or intermediate in the synthesis of more complex molecules, especially those with pharmacological interest. The presence of an ethynyl group allows for further functionalization through click chemistry or other alkyne-based reactions, which are valuable in medicinal chemistry for creating diverse chemical libraries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume